molecular formula C8H17N B146760 N,N-Dimethylcyclohexylamine CAS No. 98-94-2

N,N-Dimethylcyclohexylamine

Cat. No.: B146760
CAS No.: 98-94-2
M. Wt: 127.23 g/mol
InChI Key: SVYKKECYCPFKGB-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexylamine is an organic compound with the chemical formula C8H17N. It is a tertiary amine, characterized by a cyclohexane ring substituted with two methyl groups on the nitrogen atom. This compound is a colorless liquid with a strong amine odor and is used in various industrial applications, including as a catalyst in the production of polyurethane foams and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

N,N-Dimethylcyclohexylamine (DMCHA) is primarily used as a catalyst in the synthesis of polyurethane and other polymers . It also serves as an intermediate in the production of rubber accelerators . In these roles, the primary targets of DMCHA are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, DMCHA accelerates chemical reactions without being consumed in the process. It does this by lowering the activation energy required for the reaction to proceed, enabling the reactants to transform into products more efficiently . The exact nature of DMCHA’s interaction with its targets can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

For instance, in the production of polyurethane, DMCHA can catalyze the reaction between isocyanates and polyols, facilitating the formation of urethane linkages .

Pharmacokinetics

Like other amines, it is likely to be absorbed, distributed, metabolized, and excreted by the body following exposure . The exact ADME properties would depend on factors such as the route of exposure and the individual’s physiological characteristics.

Result of Action

The primary result of DMCHA’s action is the facilitation of chemical reactions, leading to the production of desired compounds such as polyurethane or rubber accelerators . On a molecular level, this involves the transformation of reactant molecules into product molecules. On a cellular level, exposure to DMCHA could potentially lead to various effects, depending on the concentration and duration of exposure .

Action Environment

The action, efficacy, and stability of DMCHA can be influenced by various environmental factors. For instance, the presence of other chemicals can impact DMCHA’s effectiveness as a catalyst . Temperature and pH can also affect the rate of the reactions DMCHA catalyzes . As a volatile compound, DMCHA may evaporate under certain conditions, affecting its concentration and thus its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylcyclohexylamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in methanol at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclohexylamine with formaldehyde and hydrogen. This process involves the use of a palladium catalyst and high-pressure hydrogenation at temperatures ranging from 100 to 140°C .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and acyl halides are used under basic conditions.

    Neutralization: Acids like hydrochloric acid and sulfuric acid are used.

Major Products:

Scientific Research Applications

N,N-Dimethylcyclohexylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylcyclohexylamine is unique due to its tertiary amine structure, which provides distinct catalytic properties and reactivity compared to primary and secondary amines. Its ability to act as a switchable hydrophilicity solvent and its efficiency in catalyzing polyurethane formation make it particularly valuable in industrial applications .

Properties

IUPAC Name

N,N-dimethylcyclohexanamine
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InChI

InChI=1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
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InChI Key

SVYKKECYCPFKGB-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1CCCCC1
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Molecular Formula

C8H17N
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Related CAS

2498-24-0 (hydrochloride)
Record name N,N-Dimethylcyclohexylamine
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DSSTOX Substance ID

DTXSID9026633
Record name N,N-Dimethylcyclohexylamine
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Molecular Weight

127.23 g/mol
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Physical Description

Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Musky ammoniacal odor; [CAMEO] Clear colorless liquid; [MSDSonline], COLOURLESS LIQUID.
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Record name Cyclohexanamine, N,N-dimethyl-
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Boiling Point

323.6 °F at 760 mmHg (USCG, 1999), 162-165 °C
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Flash Point

108 °F (USCG, 1999), 110 °F OC, 42.2 °C c.c.
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Solubility

PARTLY SOL IN WATER; MISCIBLE WITH ALC, BENZENE, ACETONE, Solubility in water, g/100ml: 20
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Density

0.849 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8490 @ 20 °C/20 °C, Relative density (water = 1): 0.85
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

3.0 [mmHg], Vapor pressure, kPa at 25 °C: 0.4
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Color/Form

WATER-WHITE LIQ

CAS No.

98-94-2
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Melting Point

FP: BELOW -77 °C, -60 °C
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Synthesis routes and methods I

Procedure details

Under atmospheric pressure (1 bar absolute), the fresh gas flow was set to a constant 100 standard l/h (standard l=standard liters=volume at STP) by means of hydrogen. Dimethylamine and cyclohexanone were vaporized separately and, after mixing, introduced into the hot fresh gas stream. The laden gas stream was reacted isothermally at 150° C. (+/−2° C.) and 1 bar absolute over the catalyst in a tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.10 lalcohol/lcat·h, a molar ratio of dimethylamine/cyclohexanone of 3:1, an amount of circulating gas of 8.4 standard m3/h (standard m3 =standard cubic meters=volume at STP) and an amount of fresh gas/H2 of 100 standard liters/lcat·h. The cyclohexanone was completely reacted in the reaction and a selectivity of 88% based on the cyclohexanone used was achieved. The product was condensed in a water-cooled condenser and collected for purification by distillation.
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dimethylamine cyclohexanone
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Synthesis routes and methods II

Procedure details

1.6% N,N'-disalicylidene-1,2-propanediamine as an 80% solution in xylene; and
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Synthesis routes and methods III

Procedure details

Into a reactor (R-1) was charged 351 kg of compound Ia, 314 kg of compound Ib, and 807 L of acetonitrile. Batch temperature was adjusted to 0 to 10° C. 323 kg of 2,6-lutidine followed by 123 L of acetonitrile was charged to R-1, while maintaining temperature at 0 to 15° C. 351 kg of EDCI-HCl followed by 123 L of acetonitrile was charged to between 5 to 25° C. The mixture was stirred at 20 to 30° C. for 4 h. Reaction completion was checked by HPLC to show less than 0.75% of un-reacted compound Ia. 1755 L of MTBE followed by 807 kg of 9.9% HCl was charged to R-1 between 15° C. to 25° C. The batch was stirred for 15 minutes and settled for at least 30 minutes, and the aqueous layer was split to HOLD TANK. 807 kg of 9.9% HCl was charged to R-1 at 15 to 25° C. The batch was stirred for 15 minutes and settled for 30 minutes, and the aqueous layer was split to HOLD TANK. 211 kg of sodium bicarbonate followed by 4001 L of water was charged to R-2, and the whole was agitated until all solid dissolved. 1404 L of the NaHCO3 solution in R-2 was transferred to R-1 at 15 to 25° C. The mixture was stirred for 15 minutes and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. 140 kg of sodium chloride was charged to the NaHCO3 solution in R-2. Half of the NaHCO3/NaCl solution in R-2 was transferred to R-1. The whole in R-1 was agitated for 15 minutes and settles for at lest 30 minutes. The aqueous layer was split to HOLD TANK. The remainder of the NaHCO3/NaCl solution in R-2 was transferred to R-1. The whole in R-1 was agitated for 15 minutes and settled for at lest 30 minutes. The aqueous layer was split to HOLD TANK. The batch in R-1 was concentrated to about 1053 L under vacuum. 97 kg of lithium hydroxide Monohydrate followed by 1404 L of water was charged to R-2, and the mixture was stirred at 20 to 30° C. until all solids dissolved. The lithium hydroxide solution in R-2 was transferred to R-1. The whole was stirred at 20 to 30° C. for 3 h. Hydrolysis completion was checked by HPLC to show 100% conversion. 1053 L of MTBE followed by 1404 L of water was charged to R-1. The mixture was stirred for 20 minutes and settles for at least 30 minutes. The aqueous layer was split to R-2. The organic layer was transferred to HOLD TANK. 1053 L of MTBE was charged to R-2. The mixture was stirred for about 10 minutes and settled for at least 30 minutes. The aqueous layer was transferred to R-1. The organic layer was transferred to HOLD TANK. 293 kg of 9.9% HCl followed by 1530 kg of isopropyl acetate and 660 kg of 9.9% HCl was charged to R-1 at 20 to 30° C. The mixture in R-1 was stirred for 30 minutes and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. 35 kg of Sodium Chloride followed by 702 L of water was charged to R-2. The NaCl solution in R-2 was transferred to R-1. The mixture was stirred for 15 minutes at 15 to 25° C. and settled for at least 30 minutes. The aqueous layer was split to HOLD TANK. The batch in R-1 followed by 306 kg of isopropyl acetate rinse was transferred to R-2 via 1 μm inline filter. The batch in R-2 was concentrated to about 1404 L under vacuum at 35 to 60° C. 918 kg of isopropyl acetate was charged to R-2, and the batch was concentrated to about 1404 L under vacuum at 35 to 60° C. Water content in the batch was <0.5% w/w. 1530 kg of isopropyl acetate was charged to R-2. The batch temperature was adjusted to 43 to 48° C., and 109 kg of N,N-dimethylcyclohexylamine (DMCA) was charged to R-2. 4 kg of compound Ic′ seed in 11 L of isopropyl acetate was charged to R-2. The batch was stirred for 5 h at 43 to 48° C. for 1 h. 130 kg of DMCA was charged to R-2 over 2 h at 43 to 48° C. 153 kg of isopropyl acetate rinse was charged to R-2. The batch was cooled to 5 to 10° C. over a period of 3 hours. The batch was filtered in portions with a centrifuge. The wet cake was washed with cold isopropyl acetate and was dried under vacuum at 25° C. for 4 h followed by at 45° C. for at least 8 h. 706 kg of Compound Ic′ was obtained (90% yield). 1H NMR (DMSO-d6), δ 0.80 (s, 3H), 0.91 (s, 9H), 0.99 (s, 3H), 1.02-1.25 (m, 5H), 1.17 (s, 9H), 1.35 (d, J=8 Hz, 1H), 1.43 (dd, J=5 and 8 Hz, 1H), 1.54-1.58 (m, 1H), 1.68-1.78 (m, 3H), 2.23 (s, 6H), 2.28 (m, 1H), 3.73 (dd, J=5 and 10 Hz, 1H), 3.96 (d, J=10 Hz, 1H), 4.08 (s, 1H), 4.15 (d, J=10 Hz, 1H), 5.87 (d, J=10 Hz, 1H), 5.95 (brs, 1H).
Name
Quantity
1404 L
Type
solvent
Reaction Step One
Name
Quantity
1053 L
Type
solvent
Reaction Step Two
Name
Quantity
1755 L
Type
solvent
Reaction Step Three
[Compound]
Name
compound
Quantity
351 kg
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
314 kg
Type
reactant
Reaction Step Four
Quantity
807 L
Type
reactant
Reaction Step Four
Quantity
323 kg
Type
reactant
Reaction Step Five
Quantity
123 L
Type
reactant
Reaction Step Six
Quantity
351 kg
Type
reactant
Reaction Step Seven
Quantity
123 L
Type
reactant
Reaction Step Eight
[Compound]
Name
un-reacted compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
807 kg
Type
reactant
Reaction Step Ten
Yield
90%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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